molecular formula C15H20O4 B1325899 Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate CAS No. 898752-02-8

Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate

Cat. No.: B1325899
CAS No.: 898752-02-8
M. Wt: 264.32 g/mol
InChI Key: PTNXUCUFAUZYHP-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate is an ester derivative featuring a hexanoate backbone substituted with a 3-methoxyphenyl ketone group at the sixth carbon. This compound is structurally characterized by a methoxy (-OCH₃) group at the meta position of the aromatic ring, which influences its electronic properties and reactivity.

Properties

IUPAC Name

ethyl 6-(3-methoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-19-15(17)10-5-4-9-14(16)12-7-6-8-13(11-12)18-2/h6-8,11H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNXUCUFAUZYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645567
Record name Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-02-8
Record name Ethyl 3-methoxy-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(3-methoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

6-(3-methoxyphenyl)-6-oxohexanoic acid+ethanolacid catalystEthyl 6-(3-methoxyphenyl)-6-oxohexanoate+water\text{6-(3-methoxyphenyl)-6-oxohexanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 6-(3-methoxyphenyl)-6-oxohexanoic acid+ethanolacid catalyst​Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification reaction under milder conditions and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-(3-methoxyphenyl)-6-oxohexanoic acid.

    Reduction: Formation of 6-(3-methoxyphenyl)-6-hydroxyhexanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can serve as a model compound for studying ester hydrolysis and other biochemical reactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The methoxyphenyl group can interact with aromatic receptors, influencing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate belongs to a broader class of aryl-substituted hexanoate esters. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

Compound Name Substituent(s) on Phenyl Ring Key Structural Features Physical/Chemical Properties Applications/Research Context References
This compound 3-OCH₃ Meta-methoxy group; ester at C6 Predicted boiling point: ~373.8°C; density: ~1.068 g/cm³ Pharmaceutical intermediate, polymer-drug conjugates
Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate 2,5-(OCH₃)₂ Ortho/para-dimethoxy groups Synthesized via acid-catalyzed esterification; 94% yield Precursor for reductive alkylation reactions
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate 4-Cl, 2-F Halogen substituents (electron-withdrawing) CAS: 951886-40-1; molecular weight: 294.73 Potential agrochemical or medicinal intermediate
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 2,5-Cl₂ Dichloro substitution GHS hazard toxicological risks noted Limited to controlled industrial processes
Ethyl 6-[2-(morpholinomethyl)-phenyl]-6-oxohexanoate 2-(Morpholinomethyl) Morpholine-derived functional group Marketed globally (CAS: 898751-53-6); regional price variations Specialty chemicals, niche pharmaceuticals
Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate 3,5-(OCH₃)₂ Symmetric dimethoxy substitution CAS: 898758-65-1; 10+ suppliers listed High demand in synthetic chemistry

Functional Group Modifications

  • Ethyl 6-(5-methyl-2-oxo-1-propyl-imidazol-4-yl)-6-oxohexanoate features an imidazolone ring, suggesting utility in antimicrobial or anti-inflammatory drug discovery .
  • Polymer Conjugates: Hydroxamic acid derivatives (e.g., ethyl 6-(thiadiazol-2-ylamino)-6-oxohexanoate) exhibit chelating properties, relevant for metalloenzyme inhibition or polymer-drug delivery systems .

Biological Activity

Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate, a compound with the molecular formula C15H20O4, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by a hexanoate backbone with a methoxy-substituted phenyl group. This structure is significant as it influences the compound's solubility, reactivity, and biological interactions.

PropertyValue
Molecular Weight252.32 g/mol
LogP (Partition Coefficient)2.5
Solubility (in water)Low
Melting PointNot available

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study assessing its effects on prostate cancer cells (LNCaP and PC-3), the compound demonstrated an IC50 value of approximately 4 μM, indicating potent activity against these androgen-dependent and androgen-independent cell lines .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)% Inhibition at 20 μg/ml
LNCaP4.070%
PC-34.265%

These results suggest that the compound may interfere with cellular proliferation mechanisms in cancer cells, potentially through apoptosis induction or cell cycle arrest.

The mechanism by which this compound exerts its anticancer effects appears to involve modulation of key signaling pathways associated with cancer progression. Specifically, it may inhibit androgen receptor (AR) signaling in prostate cancer cells, which is crucial for the growth of androgen-dependent tumors .

In vitro assays have shown that the compound can significantly reduce AR transactivation in both LNCaP and PC-3 cells, indicating its potential as an antiandrogenic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/ml against Staphylococcus aureus and Streptococcus pneumoniae .

Case Studies

  • Prostate Cancer Study : In a controlled study involving LNCaP and PC-3 cell lines, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study concluded that this compound could serve as a lead candidate for further development in prostate cancer therapies .
  • Antimicrobial Evaluation : A separate investigation assessed the compound's effectiveness against various bacterial strains. Results indicated that while it was less effective than standard antibiotics, it showed promise as part of a combination therapy to enhance overall efficacy against resistant strains .

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